molecular formula C6H11ClO B081408 1-Chloropinacolone CAS No. 13547-70-1

1-Chloropinacolone

Cat. No. B081408
Key on ui cas rn: 13547-70-1
M. Wt: 134.6 g/mol
InChI Key: ULSAJQMHTGKPIY-UHFFFAOYSA-N
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Patent
US04053616

Procedure details

510 g (3 moles) of 4-hydroxybiphenyl were dissolved in 3 l of methyl ethyl ketone. 390 g of ground potassium carbonate were added and the mixture was heated to 80° C. 405 g (3 moles) of α-chloropinacoline were added dropwise over the course of 2 hours and the mixture was then stirred for a further 15 hours at 80° C. After cooling, it was filtered and the filter residue was rinsed with methyl ethyl ketone. The resulting filtrate was concentrated to dryness in vacuo by distilling off the solvent. The residue was taken up in methylene chloride and the solution was washed with 10% strength sodium hydroxide solution and twice with water, dried over sodium sulfate and concentrated in vacuo by distilling off the solvent. The residue was distilled, using a condenser cooled with hot water (50° C.), to avoid crystallization. After a small amount of first runnings of chloropinacoline at 40° C./0.4 mm Hg, 658 g (82% of theory) of 1-(4'-phenyl-phenoxy)3,3-dimethylbutan-2-one were obtained at 170° to 180° C./0.4 mm Hg.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
405 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:20][C:21]([C:24]([CH2:26][Cl:27])=[O:25])([CH3:23])[CH3:22]>C(C(C)=O)C>[CH3:20][C:21]([C:24]([CH2:26][Cl:27])=[O:25])([CH3:23])[CH3:22].[C:8]1([C:5]2[CH:4]=[CH:3][C:2]([O:1][CH2:26][C:24](=[O:25])[C:21]([CH3:23])([CH3:22])[CH3:20])=[CH:7][CH:6]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
510 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
3 L
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
405 g
Type
reactant
Smiles
CC(C)(C)C(=O)CCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred for a further 15 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
it was filtered
WASH
Type
WASH
Details
the filter residue was rinsed with methyl ethyl ketone
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated to dryness in vacuo
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
WASH
Type
WASH
Details
the solution was washed with 10% strength sodium hydroxide solution and twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled
TEMPERATURE
Type
TEMPERATURE
Details
cooled with hot water (50° C.)
CUSTOM
Type
CUSTOM
Details
crystallization

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC(C)(C)C(=O)CCl
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(OCC(C(C)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 658 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 163.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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